N-(1H-imidazol-2-ylmethyl)-N-methyl-2-morpholin-4-ylpyridine-3-carboxamide
Description
N-(1H-imidazol-2-ylmethyl)-N-methyl-2-morpholin-4-ylpyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a morpholine ring, and a pyridine ring
Properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-N-methyl-2-morpholin-4-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-19(11-13-16-5-6-17-13)15(21)12-3-2-4-18-14(12)20-7-9-22-10-8-20/h2-6H,7-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNMDRAKOXQSLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN1)C(=O)C2=C(N=CC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-ylmethyl)-N-methyl-2-morpholin-4-ylpyridine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-ylmethyl)-N-methyl-2-morpholin-4-ylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while nucleophilic substitution at the pyridine ring can produce various substituted pyridine derivatives .
Scientific Research Applications
N-(1H-imidazol-2-ylmethyl)-N-methyl-2-morpholin-4-ylpyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-N-methyl-2-morpholin-4-ylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-imidazol-2-ylmethyl)-N-methyl-2-morpholin-4-ylpyridine-3-carboxamide
- 1-benzyl-2-aryl-1H-benzo[d]imidazole
- 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide
Uniqueness
N-(1H-imidazol-2-ylmethyl)-N-methyl-2-morpholin-4-ylpyridine-3-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
